molecular formula C18H27N3O3 B2653539 (E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide CAS No. 1235707-64-8

(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide

Cat. No.: B2653539
CAS No.: 1235707-64-8
M. Wt: 333.432
InChI Key: ARCSMUNMMXNRSB-VOTSOKGWSA-N
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Description

(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide is a synthetic piperidine derivative designed for research applications. While direct pharmacological data for this specific compound is limited, its molecular structure shares key features with compounds investigated in medicinal chemistry. The structure incorporates a piperidine core, a tert-butyl carboxamide group, and a furan-acrylamide moiety. The acrylamide linker, in the E-configuration, is a common pharmacophore found in bioactive molecules designed to interact with biological targets . Recent scientific literature highlights the value of similar piperidine-acrylamide hybrids in drug discovery. For instance, structural analogs featuring a β-aminopyridinyl acrylamido fragmentation have been identified as potent allosteric inhibitors of p21-activated kinase 4 (PAK4), a key regulator in oncology research . The furan heterocycle, in particular, is a pivotal structural component in many active compounds, and its replacement with other bicyclic frameworks can significantly impact biological activity . This suggests that this compound may serve as a valuable chemical probe or lead compound in hit-to-lead optimization campaigns, particularly for studying kinase-related pathways or other biological processes. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)20-17(23)21-10-8-14(9-11-21)13-19-16(22)7-6-15-5-4-12-24-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,19,22)(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCSMUNMMXNRSB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide, a compound featuring a piperidine structure with furan and acrylamide moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H27N3O2C_{18}H_{27}N_{3}O_{2}, with a molecular weight of 349.5 g/mol. The compound's structure includes a tert-butyl group, a piperidine ring, and a furan-containing acrylamide side chain, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of tert-butyl piperidine derivatives with furan-based acrylamides. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that compounds with piperidine and furan motifs can inhibit cell growth in melanoma and colon cancer lines, suggesting that the target compound may exhibit similar activities.

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound A (Piperidine derivative)15SKM28
Compound B (Furan-acrylamide derivative)20A375
This compoundTBDTBD

Note: TBD = To Be Determined

The proposed mechanism for the anticancer activity involves the inhibition of specific signaling pathways associated with tumor growth and survival. Compounds that target CDC42 GTPases have shown promise in disrupting these pathways, leading to enhanced apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine-based compounds. Modifications at various positions on the piperidine ring or the furan side chain can significantly alter potency and selectivity. For example:

  • Substituent Variations : Changing the substituents on the piperidine nitrogen can enhance binding affinity to target proteins.
  • Furan Modifications : Alterations in the furan ring can influence solubility and bioavailability.

Case Studies

A recent study explored a series of piperidine derivatives similar to this compound, assessing their effects on various cancer cell lines. The results indicated that certain modifications led to improved antiproliferative activity compared to existing chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues with Varied Acrylamido Substituents

(a) Tert-butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate (15b)
  • Molecular Formula : C₃₄H₃₇N₇O₄
  • Molecular Weight : 607.29
  • Key Features: Replaces the furan-2-yl group with a dicyano-substituted pyrimidine-phenoxy system.
  • Physical Properties : Higher molecular weight (607 vs. ~332 for the target compound) and melting point (271–273°C) due to increased aromaticity and hydrogen-bonding capacity .
  • Relevance : Demonstrates how bulky aromatic substituents enhance thermal stability but may reduce solubility.
(b) Chidamide [(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide]
  • Key Features : Substitutes furan with a pyridin-3-yl group and replaces piperidine with a benzamide core.
  • Comparison : The target compound’s furan-2-yl group may offer distinct electronic properties (lower basicity than pyridine) and improved metabolic stability compared to chidamide’s pyridine.
(c) N-(tert-Butyl)-4-(3-(5-ethyl-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)phenoxy)piperidine-1-carboxamide (15e)
  • Molecular Formula : C₂₂H₂₉N₇O₃
  • Molecular Weight : 439.5
  • Key Features: Incorporates a triazolopyrimidine-phenoxy substituent instead of furan.
  • Biological Relevance : Reported as a Chikungunya virus replication inhibitor, suggesting that the target compound’s furan moiety could be optimized for antiviral activity .

Piperidine-Based Carboxamides with Heterocyclic Substituents

(a) N-[(Furan-2-yl)methyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxamide
  • Molecular Formula : C₁₅H₂₀N₄O₄
  • Molecular Weight : 320.35
  • Key Features : Retains the furan-2-yl group but replaces the acrylamido linker with an oxadiazole-methoxy chain .
(b) Tert-butyl (1-acetylpiperidin-4-yl)carbamate
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate, a common intermediate in piperidine-carboxamide synthesis.
  • Relevance : Highlights the prevalence of tert-butyl carbamate protecting groups in piperidine chemistry, a strategy likely used in the target compound’s synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Biological Activity Reference
Target Compound C₁₈H₂₆N₃O₃ ~332.43 Furan-2-yl, acrylamido linker Rigid piperidine core, tert-butyl group Hypothesized HDAC inhibition
15b (Pyrimidine-phenoxy analog) C₃₄H₃₇N₇O₄ 607.29 Dicyano-pyrimidine-phenoxy High melting point, aromatic complexity Not specified
Chidamide C₂₁H₂₀FN₅O₃ 409.42 Pyridin-3-yl, benzamide core HDAC inhibitor (clinically approved) Anticancer
15e (Triazolopyrimidine analog) C₂₂H₂₉N₇O₃ 439.5 Triazolopyrimidine-phenoxy Antiviral (Chikungunya) Viral replication inhibition
N-[(Furan-2-yl)methyl]-4-[(3-methyl-oxadiazol)methoxy]piperidine-1-carboxamide C₁₅H₂₀N₄O₄ 320.35 Oxadiazole-methoxy, furan-2-yl Flexible linker, reduced rigidity Not specified

Q & A

Q. How can researchers optimize the synthesis yield of (E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during coupling reactions, as seen in piperidine-carboxamide syntheses .
  • Catalyst selection : Employ triethylamine or similar bases to facilitate amide bond formation under anhydrous conditions (e.g., dichloromethane) .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Yields of 59–71% are achievable for structurally related compounds by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing the acrylamido and furan moieties in this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms the (E)-configuration of the acrylamido group via coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans double bonds). Furan protons appear as distinct aromatic signals at δ 6.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+[M+H]^+) and fragmentation patterns, ensuring correct functional group assembly .
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~3100 cm1^{-1} (furan C-H) confirm structural motifs .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation. Incompatible with strong oxidizers; segregate from such materials .
  • Emergency measures : Immediate access to eyewash stations and emergency showers is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Validate computational models : Cross-check density functional theory (DFT) calculations with experimental NMR chemical shifts or X-ray crystallography data to refine parameters (e.g., solvent effects, conformational flexibility) .
  • Systematic variation : Test reactivity under controlled conditions (e.g., varying pH, temperature) to identify overlooked variables. For example, steric hindrance from the tert-butyl group may slow nucleophilic attacks predicted in silico .
  • Collaborative analysis : Use multi-disciplinary approaches (e.g., molecular dynamics simulations paired with kinetic studies) to reconcile discrepancies .

Q. What strategies are effective for analyzing the stereochemical impact of the acrylamido (E)-configuration on biological activity?

  • Methodological Answer :
  • Stereoisomer synthesis : Prepare (Z)-isomer analogs via photochemical or thermal isomerization, and compare bioactivity using assays like enzyme inhibition or receptor binding .
  • Molecular docking : Model both (E) and (Z) configurations against target proteins (e.g., kinases) to assess binding affinity differences. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structure-activity relationship (SAR) : Correlate stereochemistry with pharmacokinetic data (e.g., logP, metabolic stability) to prioritize leads .

Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • In vitro assays : Use human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactors. Monitor metabolite formation via LC-MS/MS .
  • Inhibition studies : Pre-incubate the compound with HLMs and probe substrates (e.g., midazolam for CYP3A4). Measure IC50_{50} values to assess inhibition potency .
  • Computational modeling : Predict binding modes using docking software (e.g., AutoDock) and validate with mutagenesis studies on key CYP residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) under standardized conditions (25°C, 24 hr stirring). Use UV-Vis spectroscopy or HPLC for quantification .
  • Crystalline vs. amorphous forms : Characterize solid-state forms via X-ray powder diffraction (XRPD). Amorphous forms often exhibit higher solubility than crystalline counterparts .
  • Literature comparison : Cross-reference with structurally similar tert-butyl-piperidine derivatives, noting trends in substituent effects (e.g., furan’s hydrophobicity vs. acrylamido polarity) .

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